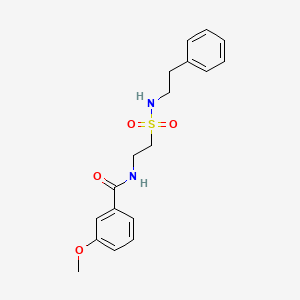

3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide

CAS No.: 899739-14-1

Cat. No.: VC4373838

Molecular Formula: C18H22N2O4S

Molecular Weight: 362.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899739-14-1 |

|---|---|

| Molecular Formula | C18H22N2O4S |

| Molecular Weight | 362.44 |

| IUPAC Name | 3-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide |

| Standard InChI | InChI=1S/C18H22N2O4S/c1-24-17-9-5-8-16(14-17)18(21)19-12-13-25(22,23)20-11-10-15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3,(H,19,21) |

| Standard InChI Key | NYSWLICRZDXLSH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2 |

Introduction

3-Methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide is a complex organic compound featuring a methoxy group and a sulfamoyl group, which are crucial for its potential applications in pharmaceutical research. This compound is primarily used as an intermediate in drug development, leveraging its unique functional groups to contribute to the synthesis of novel therapeutic agents.

Potential Applications

Given its structural features, 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide is explored in pharmaceutical research for several reasons:

-

Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex molecules with specific therapeutic properties.

-

Drug Development: Its functional groups can be modified to target various biological pathways, potentially leading to new drugs.

Synthesis and Analysis

The synthesis of 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy group, and attachment of the sulfamoyl-phenethyl moiety. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume